

# Application of Imidazopyridine Derivatives in Drug Discovery: Detailed Application Notes and Protocols

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## Compound of Interest

**Compound Name:** *Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride*

**Cat. No.:** B116096

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## Introduction

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide array of biological targets.<sup>[1]</sup> This versatile scaffold is a key component in numerous clinically used drugs and serves as a promising framework for the development of novel therapeutic agents.<sup>[2]</sup> Derivatives of imidazopyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects.<sup>[3][4]</sup> Their therapeutic potential stems from their ability to act as kinase inhibitors, modulators of GABA-A receptors, and agents targeting other crucial cellular pathways.<sup>[5][6]</sup> This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and application of imidazopyridine derivatives in drug discovery.

## I. Imidazopyridine Derivatives as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.<sup>[5]</sup> Imidazopyridine derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating potent activity

against various kinases, including Aurora kinases, c-Met, and FMS-like tyrosine kinase 3 (FLT3).[\[7\]](#)

## Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected imidazopyridine derivatives against key kinase targets.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

Compound ID	Aurora-A IC <sub>50</sub> ( $\mu$ M)	Aurora-B IC <sub>50</sub> ( $\mu$ M)	Aurora-C IC <sub>50</sub> ( $\mu$ M)	Reference
31	0.042	0.198	0.227	<a href="#">[3]</a>
51 (CCT137690)	0.015	0.025	0.019	<a href="#">[8]</a>
28c	0.067	12.71	-	<a href="#">[6]</a>
40f	0.015	3.05	-	<a href="#">[6]</a>

Table 2: Inhibitory Activity of Imidazopyridine Derivatives against c-Met Kinase

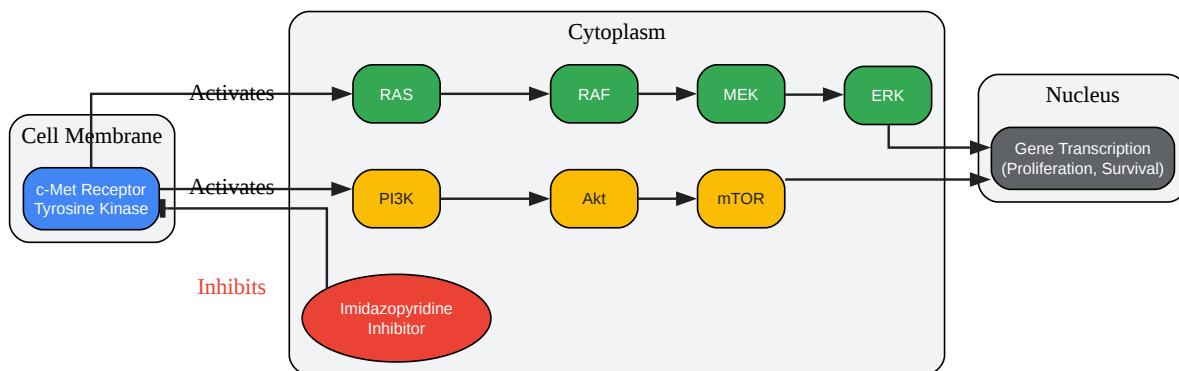
Compound ID	c-Met Kinase IC <sub>50</sub> (nM)	EBC-1 Cell Proliferation IC <sub>50</sub> (nM)	Reference
22e	3.9	45.0	<a href="#">[9]</a>
15g	7.8	270	<a href="#">[9]</a>
7g	53.4	253	<a href="#">[10]</a>
31	12.8	-	<a href="#">[11]</a>

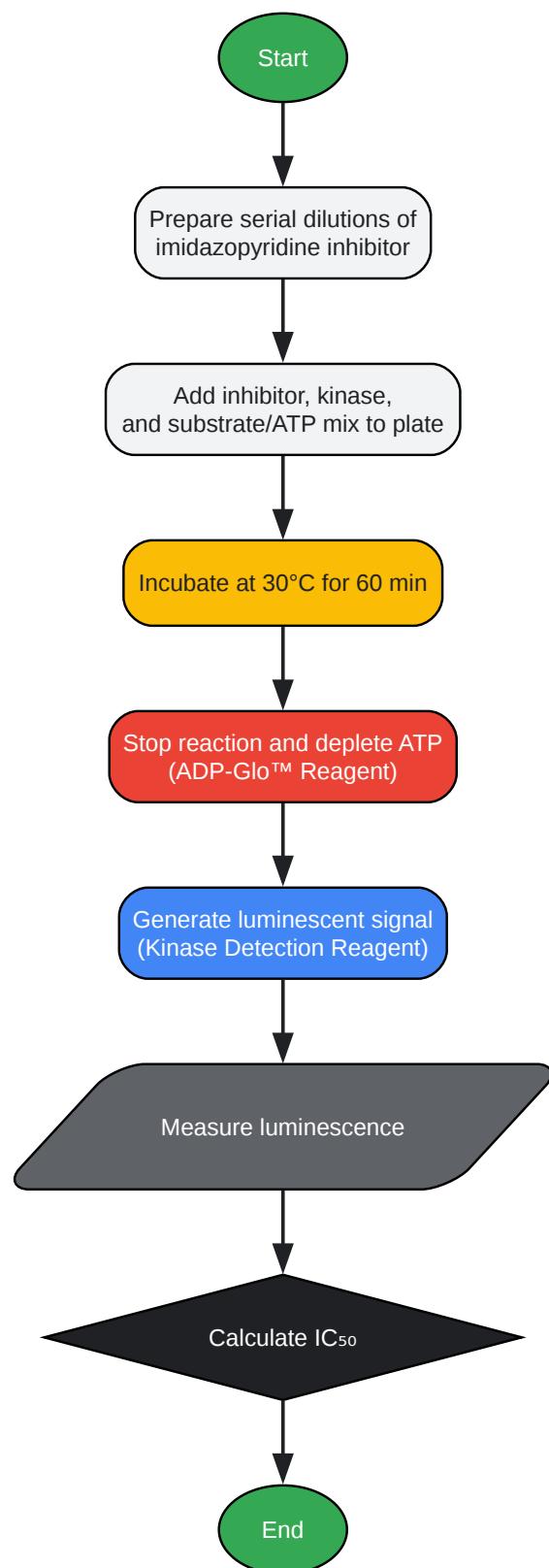
Table 3: Inhibitory Activity of Imidazopyridine Derivatives against FLT3 Kinase

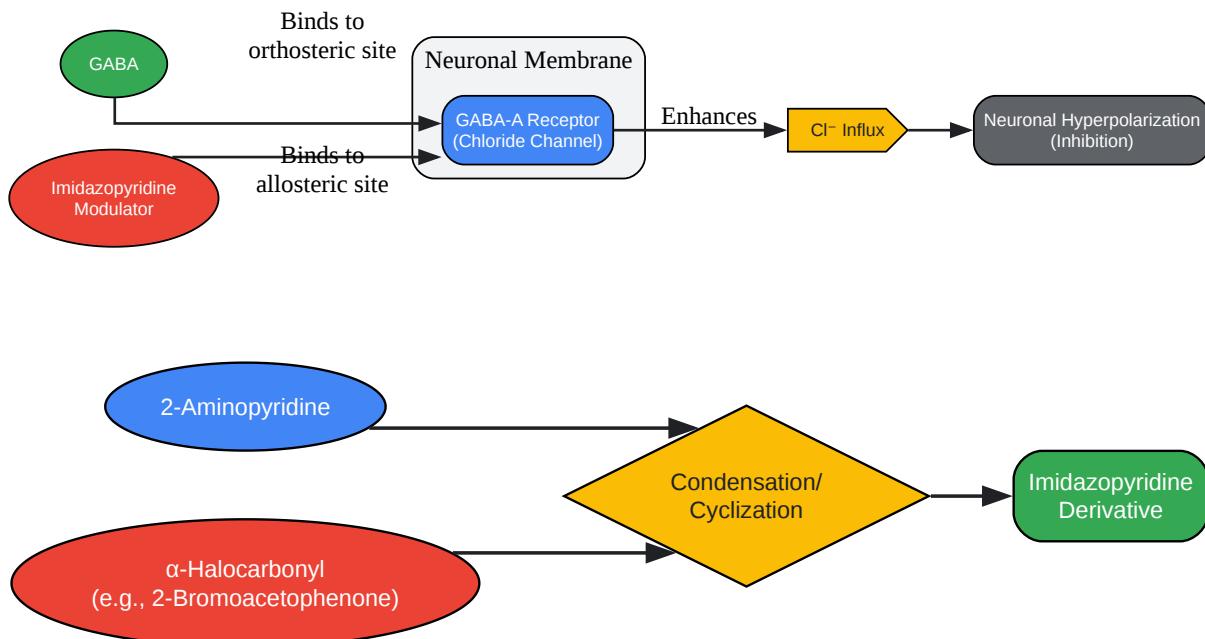
Compound ID	FLT3-ITD IC <sub>50</sub> (nM)	FLT3-D835Y IC <sub>50</sub> (nM)	MV4-11 Cell GI <sub>50</sub> (nM)	Reference
34f	4	1	7	<a href="#">[1]</a> <a href="#">[12]</a>
50	-	-	520 (MOLM14)	<a href="#">[13]</a>

IC<sub>50</sub>: Half-maximal inhibitory concentration; GI<sub>50</sub>: Half-maximal growth inhibition.

## Signaling Pathway





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